

Application Notes and Protocols for Sodium Oxalate in Redox Titrations

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Compound of Interest		
Compound Name:	sodium oxalic acid	
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These application notes provide a comprehensive overview and detailed protocols for the use of sodium oxalate as a primary standard in redox titrations, particularly for the standardization of potassium permanganate (KMnO₄) solutions. Accurate standardization is crucial for the subsequent quantitative analysis of various analytes in research and drug development settings.

Principle and Application

Redox titrations involving potassium permanganate are widely used for the quantitative analysis of substances that can be oxidized. Potassium permanganate, a strong oxidizing agent, serves as its own indicator due to its intense purple color, which disappears as it is reduced to the colorless Mn²⁺ ion in an acidic solution.[1][2] However, potassium permanganate solutions are not stable over long periods and must be standardized against a primary standard.[3][4]

Sodium oxalate (Na₂C₂O₄) is an excellent primary standard for this purpose because it is a stable, non-hygroscopic solid that can be obtained in high purity.[4][5] The standardization reaction involves the oxidation of oxalate ions (C₂O₄²⁻) to carbon dioxide (CO₂) by permanganate ions (MnO₄⁻) in a heated, acidic medium.[5][6] The reaction is autocatalytic, meaning the Mn²⁺ ions produced catalyze the reaction, causing the initial slow reaction rate to increase as the titration proceeds.[6]



The balanced chemical equation for the reaction is:

$$2KMnO_4 + 5Na_2C_2O_4 + 8H_2SO_4 \rightarrow K_2SO_4 + 2MnSO_4 + 5Na_2SO_4 + 10CO_2 + 8H_2O[5][7]$$

Once standardized, the potassium permanganate solution can be used to determine the concentration of various analytes, including iron(II), hydrogen peroxide, and nitrites.

Data Presentation

The following table summarizes typical quantitative data for the standardization of a potassium permanganate solution with sodium oxalate.

Parameter	Value	Notes
Sodium Oxalate (Primary Standard)		
Purity	≥ 99.95%	Should be dried before use.
Mass per titration	0.15 - 0.30 g	Weighed accurately.[6][8]
Potassium Permanganate (Titrant)		
Approximate Concentration	0.02 mol/L (0.1 N)	To be standardized.[3]
Reaction Conditions		
Acidic Medium	Sulfuric Acid (H ₂ SO ₄)	Typically 1 M or a 5+95 dilution.[6][9]
Temperature	55 - 60 °C	Maintained during the final stages of titration.[8][9]
Endpoint		
Indicator	Self-indicating (KMnO ₄)	[1][2]
Color Change	Colorless to faint, persistent pink	Persists for about 30 seconds.



Experimental ProtocolsPreparation of Reagents

A. 0.02 mol/L (0.1 N) Potassium Permanganate Solution (approximate)

- Weigh approximately 3.2 g of potassium permanganate.[3][5]
- Dissolve it in 1000 mL of distilled water in a large beaker.
- Heat the solution to boiling and keep it at a gentle boil for about 1 hour. Alternatively, let the solution stand for 2-3 days at room temperature.[2] This process helps to oxidize any organic matter present in the water.
- Allow the solution to cool and then filter it through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO₂) precipitate.[2][3]
- Store the solution in a clean, dark glass bottle to prevent decomposition.[3]
- B. Primary Standard Sodium Oxalate Solution
- Dry a sample of analytical grade sodium oxalate at 105-110 °C for at least 2 hours.
- Allow it to cool to room temperature in a desiccator before weighing.[5]
- C. Dilute Sulfuric Acid
- For a 5+95 dilution: Carefully add 50 mL of concentrated sulfuric acid to 950 mL of distilled water while stirring.[9]
- For a 1 M solution: Carefully add 54 mL of concentrated sulfuric acid to about 900 mL of distilled water, allow it to cool, and then dilute to a final volume of 1000 mL.

Standardization of Potassium Permanganate Solution

 Accurately weigh by difference about 0.25-0.30 g of dried primary standard sodium oxalate into a 250 mL Erlenmeyer flask.[6] Record the exact mass.



- Add approximately 100 mL of distilled water and 60 mL of 1 M sulfuric acid to the flask to dissolve the sodium oxalate.
- Gently heat the solution to 55-60 °C.[8][9]
- Rinse a clean burette with a small amount of the potassium permanganate solution and then fill it. Record the initial burette reading.
- Begin the titration by adding the potassium permanganate solution to the warm sodium oxalate solution. The initial portions of the titrant will decolorize slowly.[6]
- As the titration progresses, the pink color will disappear more rapidly due to the catalytic effect of the Mn²⁺ ions formed.[6]
- Continue adding the titrant dropwise near the endpoint until the first persistent faint pink color is observed throughout the solution and lasts for at least 30 seconds.[6][9]
- · Record the final burette reading.
- Repeat the titration at least two more times with fresh portions of sodium oxalate to ensure reproducibility.

Calculation of Potassium Permanganate Concentration

The molarity of the potassium permanganate solution can be calculated using the following formula:

Molarity of KMnO₄ = (mass of Na₂C₂O₄ / molar mass of Na₂C₂O₄) * (2 / 5) * (1 / volume of KMnO₄ in L)

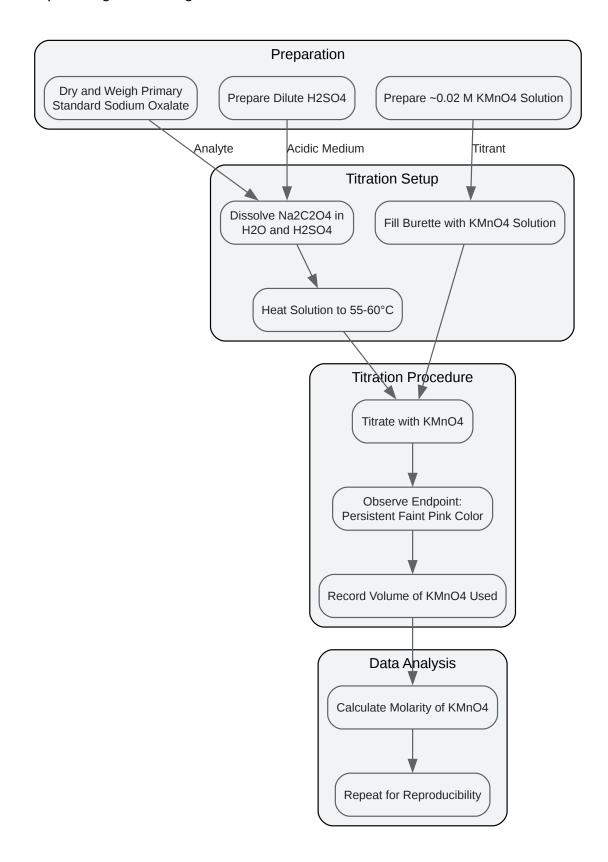
Where:

- The molar mass of Na₂C₂O₄ is 134.00 g/mol .
- The stoichiometric ratio between KMnO₄ and Na₂C₂O₄ is 2:5.[8]

Mandatory Visualization



The following diagram illustrates the experimental workflow for the standardization of potassium permanganate using sodium oxalate.





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Caption: Workflow for the standardization of KMnO₄ with sodium oxalate.

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